molecular formula C8H17NO2 B185361 Tert-butyl 3-(methylamino)propanoate CAS No. 143707-72-6

Tert-butyl 3-(methylamino)propanoate

Cat. No. B185361
Key on ui cas rn: 143707-72-6
M. Wt: 159.23 g/mol
InChI Key: QFMOPRNLDIPINY-UHFFFAOYSA-N
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Patent
US07271168B2

Procedure details

A 33% solution of methylamine in EtOH (62 ml) is cooled to 0°. A solution of tert-butyl acrylate (12.8 g) in EtOH (50 ml) is added dropwise over 2.5 hours. This mixture is allowed to reach room temperature over night. All volatiles are removed under reduced pressure and the residue chromatographed on silicagel using first EtOAc and then EtOAc/MeOH 1:1 as eluent. 7.81 g of a slightly yellow oil are obtained. TLC (silicagel, EtOAc/MeOH 1:1): rf 0.13.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[C:3]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH:4]=[CH2:5].CCOC(C)=O.CO>CCO>[C:8]([O:7][C:3](=[O:6])[CH2:4][CH2:5][NH:2][CH3:1])([CH3:11])([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
62 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach room temperature over night
CUSTOM
Type
CUSTOM
Details
All volatiles are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silicagel
CUSTOM
Type
CUSTOM
Details
7.81 g of a slightly yellow oil are obtained

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(CCNC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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